N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-2,2-difluoroethanamine hydrochloride
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Overview
Description
“N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-2,2-difluoroethanamine hydrochloride” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a type of heterocyclic aromatic organic compounds, characterized by a 5-membered ring structure made up of two nitrogen atoms and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of “N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-2,2-difluoroethanamine hydrochloride” was not found in the retrieved papers.Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole derivatives, including compounds similar to MFCD25371259, have been studied for their potential in treating tropical diseases such as leishmaniasis and malaria . These compounds have shown promising results in inhibiting the growth of Leishmania species and suppressing Plasmodium berghei infections in mice models. The molecular docking studies of these compounds reveal strong binding affinities to the active sites of target proteins, suggesting their potential as effective pharmacophores for antileishmanial and antimalarial agents.
Molecular Docking and Simulation Studies
The pyrazole core of MFCD25371259 makes it a suitable candidate for molecular docking studies . These studies help in understanding the interaction between the compound and various biological targets, providing insights into the compound’s mechanism of action. The lower binding free energy observed in such studies indicates a strong potential for high-affinity binding to target sites, which is crucial for the development of new drugs.
Synthesis of Biologically Active Compounds
Compounds with a pyrazole moiety, like MFCD25371259, are used as reagents in the synthesis of various biologically active compounds . These include inhibitors for a range of enzymes and receptors, which are essential in the development of new treatments for diseases. The versatility of the pyrazole ring allows for the creation of compounds with diverse biological activities.
Development of New Pharmacophores
The structure of MFCD25371259 provides a framework for the development of new pharmacophores . Pharmacophores are parts of a molecular structure that are responsible for a drug’s biological activity. By modifying the pyrazole core, researchers can create new compounds with potential therapeutic effects against various diseases.
Therapeutic Potential in Various Diseases
Pyrazole derivatives exhibit a broad range of therapeutic potentials. They have been associated with antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . This suggests that MFCD25371259 could be explored for its efficacy in these various medical applications.
Future Directions
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Future research may focus on developing new synthetic techniques and exploring the biological activity of pyrazole derivatives .
properties
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,2-difluoroethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N3.ClH/c1-6-7(5-13(2)12-6)3-11-4-8(9)10;/h5,8,11H,3-4H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZBOQVXSQLTKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNCC(F)F)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-2,2-difluoroethanamine hydrochloride |
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